
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Methylphenidate, is a widely used central nervous system (CNS) stimulant drug. It is primarily prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Wissenschaftliche Forschungsanwendungen
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has been extensively researched for its therapeutic applications. It is primarily used for the treatment of ADHD and narcolepsy. It has also been studied for its potential use in the treatment of depression, cognitive impairment, and addiction.
Wirkmechanismus
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several biochemical and physiological effects. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver and decreases appetite. 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has been shown to improve cognitive function, attention, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also easy to administer and has a rapid onset of action. However, 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several limitations for lab experiments. It can be addictive and has the potential for abuse. It can also have adverse effects on the cardiovascular system.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate. One area of research is the development of new formulations that have a longer duration of action and fewer side effects. Another area of research is the investigation of its potential use in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Additionally, there is a need for more research on the long-term effects of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate use.
Conclusion:
In conclusion, 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate is a widely used CNS stimulant drug that is primarily used for the treatment of ADHD and narcolepsy. It has a well-known mechanism of action and has been extensively studied for its therapeutic applications. While it has several advantages for lab experiments, it also has limitations and potential adverse effects. There are several future directions for research on 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate, including the development of new formulations and investigation of its potential use in the treatment of other psychiatric disorders.
Synthesemethoden
The synthesis of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate involves the reaction of piperidine with ethyl acetate, followed by the reaction of the resulting compound with methylamine. The final step is the reaction of the resulting compound with phenethyl chloride. This process results in the formation of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(15-13-21-10-6-3-7-11-21)25(27-23)31-18-16-30(17-19-31)14-12-20-8-4-2-5-9-20/h2-11H,12-19H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZHPOMKBAJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)
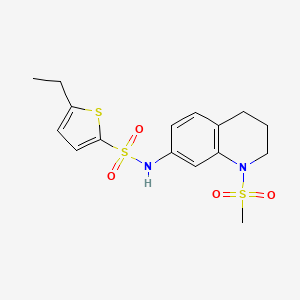
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)

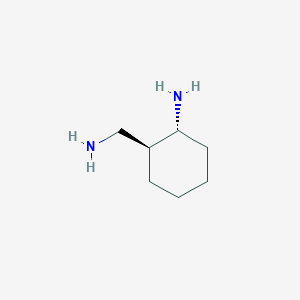

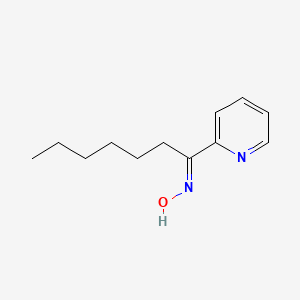
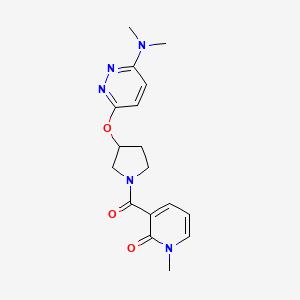
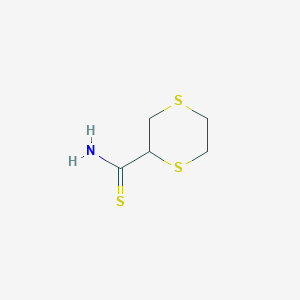

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)

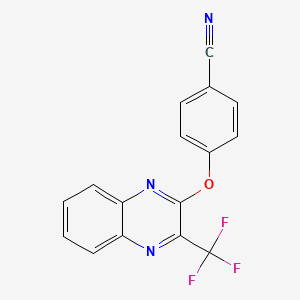
![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)